4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is a complex organic compound featuring a piperazine ring, a fluorophenyl group, and a thiane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenylsulfanylacetyl intermediate, which is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-{[4-(4-fluorophenyl)sulfanyl]acetyl}-1-piperazinyl)-N-propylacetamide: This compound shares a similar structure but has a propylacetamide group instead of the thiane-1,1-dione moiety.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Another compound with a sulfanyl group and a benzaldehyde moiety.
Uniqueness
4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is unique due to its combination of a fluorophenyl group, a piperazine ring, and a thiane-1,1-dione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S2/c18-14-1-3-16(4-2-14)24-13-17(21)20-9-7-19(8-10-20)15-5-11-25(22,23)12-6-15/h1-4,15H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQYSQAKOKRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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